Naphthalen-1-yl (2-methylprop-1-en-1-yl)carbamate
Description
Naphthalen-1-yl (2-methylprop-1-en-1-yl)carbamate is a carbamate derivative featuring a naphthalene ring linked to a carbamate group substituted with a 2-methylprop-1-en-1-yl (allyl) moiety. Carbamates are widely studied for their biological activities, including antimicrobial, insecticidal, and enzyme-inhibitory properties, owing to their structural versatility and metabolic stability . The allyl substituent in this compound may influence its electronic, steric, and pharmacokinetic characteristics compared to other carbamate derivatives.
Properties
CAS No. |
88309-51-7 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
naphthalen-1-yl N-(2-methylprop-1-enyl)carbamate |
InChI |
InChI=1S/C15H15NO2/c1-11(2)10-16-15(17)18-14-9-5-7-12-6-3-4-8-13(12)14/h3-10H,1-2H3,(H,16,17) |
InChI Key |
ISIVIHFRVXSYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CNC(=O)OC1=CC=CC2=CC=CC=C21)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl (2-methylprop-1-en-1-yl)carbamate typically involves the reaction of naphthalene derivatives with carbamate precursors. One common method includes the reaction of naphthalen-1-ylamine with isocyanates under controlled conditions to form the desired carbamate compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl (2-methylprop-1-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
Naphthalen-1-yl (2-methylprop-1-en-1-yl)carbamate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl (2-methylprop-1-en-1-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
Structural and Physicochemical Properties
The substituent on the carbamate group critically impacts molecular properties. Below is a comparative analysis of key analogs:
*Estimated based on molecular formula.
- Electronic and Steric Effects : The allyl group in the target compound introduces moderate electron-withdrawing effects and steric bulk compared to methyl (carbaryl) or aromatic (phenylethyl) substituents. This may influence binding to biological targets like enzymes or receptors .
Antimicrobial Activity
Carbamates with aromatic substituents, such as 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates, exhibit potent antimicrobial activity due to π-π interactions with microbial targets .
Enzyme Inhibition
- Anticholinesterase Activity: Carbaryl’s methyl group contributes to its potent cholinesterase inhibition, a mechanism linked to insecticidal and neurotoxic effects . The allyl group’s bulkier nature might reduce binding affinity compared to carbaryl but could mitigate non-target toxicity.
- Comparison with Ester Analogs: In indanone-chalcone hybrids, carbamates with electron-withdrawing substituents (e.g., Cl) show higher anticholinesterase activity than esters. The allyl group’s electronic profile may position the target compound between esters and chlorinated carbamates in efficacy .
Analytical Characterization
Collision cross-section (CCS) values, predictive of molecular conformation, vary with substituents. For example:
- 1-Phenylethyl N-naphthalen-1-ylcarbamate : CCS = 168.5 Ų ([M+H]+)
- 2-(Dimethylamino)ethyl analog: CCS = 159.6 Ų ([M+H]+)
The target compound’s allyl group likely results in a CCS closer to the phenylethyl derivative due to comparable bulk, though experimental data are needed.
Biological Activity
Naphthalen-1-yl (2-methylprop-1-en-1-yl)carbamate is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound can be classified as a carbamate derivative, which typically exhibits a range of biological activities including insecticidal and herbicidal properties. The structural formula is represented as follows:
This compound features a naphthalene moiety, which is known for its aromatic properties, combined with a carbamate functional group that plays a crucial role in its biological activity.
The biological activity of carbamates often involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition leads to the accumulation of acetylcholine at synaptic clefts, resulting in prolonged stimulation of acetylcholine receptors. This mechanism is common among various carbamate compounds and may be applicable to this compound.
In Vitro Studies
Research has indicated that various carbamates, including those structurally similar to this compound, exhibit cytotoxic effects on mammalian cells. For instance, studies have shown that exposure to certain carbamates leads to increased oxidative stress and DNA damage in human cell lines:
| Compound | Concentration | Effect |
|---|---|---|
| Carbofuran | 100–1000 µM | Induced oxidative stress and apoptosis |
| Pirimicarb | 10–300 µg/ml | Increased chromosomal aberrations |
| Methomyl | 500–1000 µM | Affected cell proliferation and induced ROS generation |
These findings suggest that this compound may similarly induce cytotoxic effects through oxidative mechanisms.
Case Studies
A case study involving the effects of carbamates on human endothelial cells reported significant DNA damage and apoptosis at concentrations as low as 500 µM. Similarly, another study highlighted the genotoxic potential of carbamates, noting increased sister chromatid exchange frequencies in lymphocyte cultures exposed to methomyl-based formulations.
Toxicological Profile
The toxicological profile of this compound remains under investigation. However, related compounds have demonstrated mutagenic and teratogenic effects. For example:
- Mutagenicity : Studies indicate that exposure to certain carbamates can lead to chromosomal aberrations and increased micronucleus formation in mammalian cells.
- Teratogenicity : Animal studies have shown that chronic exposure to carbamates can disrupt hormonal signaling pathways, impacting reproductive health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
